![molecular formula C16H14N2O3S B2642724 3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid CAS No. 877825-70-2](/img/structure/B2642724.png)
3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid” is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 . It is a solid substance that is used for research purposes .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which is the core structure of the compound , involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[2,3-d]pyrimidin-4-one core with a 4-methylphenyl group at the 5-position and a propanoic acid group at the 3-position .
Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are diverse and depend on the specific substituents present on the molecule . For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature. It has a predicted boiling point of approximately 546.3°C at 760 mmHg and a predicted density of approximately 1.4 g/cm3. Its refractive index is predicted to be 1.69 at 20°C .
Applications De Recherche Scientifique
Biological Activities and Inhibition Properties
- Protein Kinase CK2 Inhibition : A study by Golub et al. (2011) identified this compound as part of a novel series of substituted carboxylic acids that inhibit human protein kinase CK2. Specifically, it was found to be among the most active compounds, showing considerable selectivity towards CK2 with IC50 values as low as 0.1 μM. This indicates its potential for further development as a therapeutic agent targeting CK2-related diseases Golub et al., 2011.
Synthetic Methodologies and Chemical Properties
Synthetic Approaches : Research by El-Meligie et al. (2020) explored versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives, showcasing the compound's role in facilitating the synthesis of pharmacologically relevant heterocycles. This work emphasizes the compound's utility in generating diverse molecular structures with potential bioactivity El-Meligie et al., 2020.
Antioxidant Activity : A study by Kotaiah et al. (2012) synthesized derivatives incorporating the thieno[2,3-d]pyrimidine scaffold to evaluate their in vitro antioxidant activity. Compounds exhibiting significant radical scavenging activities highlight the scaffold's capacity to contribute to the development of new antioxidant agents Kotaiah et al., 2012.
Antimicrobial and Anti-inflammatory Applications
- Antibacterial and Antifungal Activities : The work by Patel and Patel (2017) on 4-thiazolidinones and 2-azetidinones derivatives originating from a thieno[2,3-d]pyrimidine base structure demonstrated notable antibacterial and antifungal properties. These findings suggest the potential of thieno[2,3-d]pyrimidine derivatives in developing novel antimicrobial agents Patel & Patel, 2017.
Orientations Futures
Propriétés
IUPAC Name |
3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-2-4-11(5-3-10)12-8-22-15-14(12)16(21)18(9-17-15)7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUIFMPYBUPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)
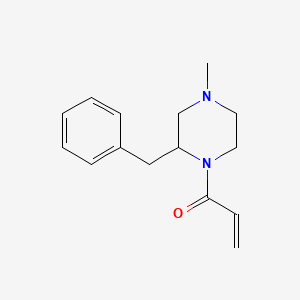
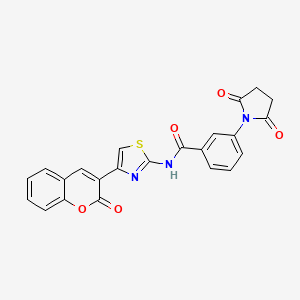

![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)
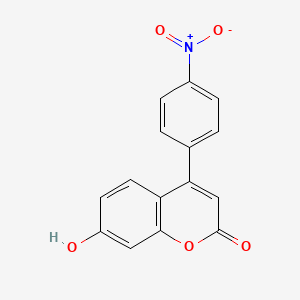
![5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)
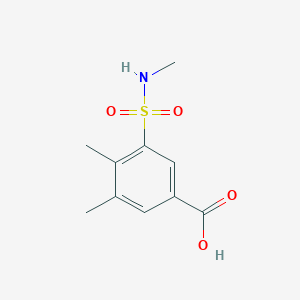
![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)
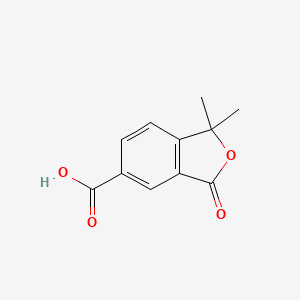
![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2642662.png)

